molecular formula C13H17N3O B15059759 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B15059759
M. Wt: 231.29 g/mol
InChI Key: ZFQNBKUMRKZNHA-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is an organic compound that features a benzylamino group, a pyrazolyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde or 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetone.

    Reduction: Formation of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino and pyrazolyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol can be compared with similar compounds such as:

    2-(Amino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Lacks the benzyl group, which may affect its reactivity and binding properties.

    2-(Benzylamino)-2-(1H-pyrazol-4-yl)ethanol: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.

    2-(Benzylamino)-2-(1-methyl-1H-pyrazol-4-yl)propanol: Has an additional methyl group on the ethanol moiety, potentially affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(benzylamino)-2-(1-methylpyrazol-4-yl)ethanol

InChI

InChI=1S/C13H17N3O/c1-16-9-12(8-15-16)13(10-17)14-7-11-5-3-2-4-6-11/h2-6,8-9,13-14,17H,7,10H2,1H3

InChI Key

ZFQNBKUMRKZNHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(CO)NCC2=CC=CC=C2

Origin of Product

United States

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